molecular formula C8H11NO3 B6214709 rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2763588-86-7

rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B6214709
CAS No.: 2763588-86-7
M. Wt: 169.2
InChI Key:
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Description

rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid: is a bicyclic compound featuring a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and aziridine derivatives.

    Cycloaddition Reaction: A [3+2] cycloaddition reaction is employed to form the bicyclic structure. This reaction is often catalyzed by transition metals like palladium or rhodium.

    Oxidation: The resulting intermediate undergoes oxidation to introduce the ketone functional group at the 7-position.

    Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a scaffold for drug design. Its bicyclic structure can mimic natural products, making it a candidate for developing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
  • rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Uniqueness

rac-(1R,3R,5R)-7-oxo-6-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of a nitrogen atom within the bicyclic ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

2763588-86-7

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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